2-Amino-4,6-dichlorobenzoic acid

CAS No.: 20776-63-0

Cat. No.: VC1969342

Molecular Formula: C7H5Cl2NO2

Molecular Weight: 206.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20776-63-0 |

|---|---|

| Molecular Formula | C7H5Cl2NO2 |

| Molecular Weight | 206.02 g/mol |

| IUPAC Name | 2-amino-4,6-dichlorobenzoic acid |

| Standard InChI | InChI=1S/C7H5Cl2NO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12) |

| Standard InChI Key | VNOYJBSEORILIE-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1N)C(=O)O)Cl)Cl |

| Canonical SMILES | C1=C(C=C(C(=C1N)C(=O)O)Cl)Cl |

Introduction

Chemical Identity and Structure

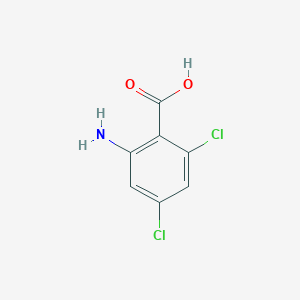

2-Amino-4,6-dichlorobenzoic acid is a benzoic acid derivative with two chlorine atoms at positions 4 and 6, and an amino group at position 2. The compound has a carboxylic acid functional group that contributes to its acidic properties.

Identification Parameters

| Parameter | Value |

|---|---|

| IUPAC Name | 2-amino-4,6-dichlorobenzoic acid |

| Common Name | 4,6-dichloroanthranilic acid |

| CAS Number | 20776-63-0 |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.03 g/mol |

| EU Number | 111-082-3 |

| InChI | InChI=1S/C7H5Cl2NO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12) |

| InChI Key | VNOYJBSEORILIE-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1N)C(=O)O)Cl)Cl |

The compound's structure consists of a benzene ring with strategically positioned functional groups that influence its reactivity and biological activities .

Physical and Chemical Properties

2-Amino-4,6-dichlorobenzoic acid exhibits specific physical and chemical properties that are important for its applications in various fields.

Physical Properties

| Property | Value | Method |

|---|---|---|

| Physical State | Solid/powder | Observed |

| Density | 1.6±0.1 g/cm³ | Experimental |

| Melting Point | 178.0-178.5 °C (decomp) | Experimental |

| Boiling Point | 375.2±42.0 °C at 760 mmHg | Predicted |

| Flash Point | 180.7±27.9 °C | Predicted |

| Solubility in Water | 1.25 g/L | Experimental |

| Appearance | White to off-white powder | Observed |

Chemical Properties

| Property | Value | Method |

|---|---|---|

| pH | 2.3 (in H₂O, 20°C) | Experimental |

| pKa | 3.42±0.25 | Predicted |

| LogP | 2.69 | Predicted |

| Vapor Pressure | 0.0±0.9 mmHg at 25°C | Predicted |

| Refractive Index | 1.658 | Predicted |

| Exact Mass | 204.969727 | Calculated |

| PSA (Polar Surface Area) | 63.32000 | Calculated |

The acidic nature of this compound is primarily due to the carboxylic acid group, while its solubility characteristics are influenced by the amino group and the two chlorine atoms .

Industrial and Research Applications

2-Amino-4,6-dichlorobenzoic acid has diverse applications in both industrial settings and research laboratories.

Chemical Synthesis Applications

The compound serves as an important intermediate in organic synthesis, particularly for:

-

Pharmaceutical intermediates for therapeutic agents

-

Agrochemical precursors

-

Building blocks for complex organic molecules

-

Preparation of functionalized heterocycles

Research Applications

In scientific research, 2-amino-4,6-dichlorobenzoic acid is utilized for:

-

Biochemical studies investigating enzyme-substrate interactions

-

Structure-activity relationship studies

-

Development of novel synthetic methodologies

-

Quantitative structure-toxicity relationship (QSTR) analyses of benzoic acid derivatives

Research has indicated that this compound can activate defense-related genes in plants and inhibit key enzymes such as hexokinases, suggesting potential applications in agricultural and medicinal chemistry .

Biological Activity and Mechanisms

The biological activities of 2-amino-4,6-dichlorobenzoic acid are influenced by its structural features, particularly the positions of the chlorine atoms and the amino group on the benzene ring.

Enzyme Interactions

Studies have demonstrated that 2-amino-4,6-dichlorobenzoic acid can interact with specific enzymes, potentially through:

-

Hydrogen bonding with the amino and carboxyl groups

-

Hydrophobic interactions via the chlorinated aromatic ring

-

Electrostatic interactions involving the partially negative chlorine atoms

These interactions provide the basis for the compound's reported enzyme inhibitory properties .

Structure-Activity Relationships

Quantitative structure-toxicity relationship (QSTR) studies have examined benzoic acid derivatives, including chlorinated variants. These studies indicate that the positioning of substituents significantly affects biological activity and toxicity profiles. The specific arrangement of amino and chloro groups in 2-amino-4,6-dichlorobenzoic acid contributes to its unique biological properties compared to isomeric compounds .

| Category | Classification | Details |

|---|---|---|

| Hazard Codes | Xi | Irritant |

| Risk Statements | H315, H319, H335 | Skin irritation, Serious eye irritation, May cause respiratory irritation |

| Safety Statements | P261, P305+P351+P338 | Avoid breathing dust/fumes, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing |

| Water Hazard Class | WGK 3 | Highly water endangering |

Comparative Analysis with Similar Compounds

2-Amino-4,6-dichlorobenzoic acid belongs to a family of halogenated aminobenzoic acids with varying substitution patterns.

Structural Analogues Comparison

| Compound | CAS Number | Molecular Weight | Key Differences |

|---|---|---|---|

| 2-Amino-4,6-dichlorobenzoic acid | 20776-63-0 | 206.03 g/mol | Reference compound |

| 2-Amino-4,6-difluorobenzoic acid | 126674-77-9 | 173.12 g/mol | Contains fluorine instead of chlorine at positions 4 and 6 |

| 2-Amino-4,5-dichlorobenzoic acid | 20776-61-8 | 206.03 g/mol | Chlorine atoms at positions 4 and 5 instead of 4 and 6 |

| 3-Amino-2,6-dichlorobenzoic acid | 50917-29-8 | 206.03 g/mol | Amino group at position 3 instead of position 2 |

| 2-Amino-3,5-dichlorobenzoic acid | 2789-92-6 | 206.03 g/mol | Chlorine atoms at positions 3 and 5 |

These structural variations significantly impact the compounds' physical properties, chemical reactivity, and biological activities. The position of the amino group relative to the carboxylic acid function particularly affects acidity and hydrogen bonding capabilities .

Property Variation Among Analogues

Studies have shown that changing the position of chlorine atoms on the benzene ring affects:

-

Acidity and pKa values

-

Solubility profiles

-

Metabolic stability

-

Receptor binding characteristics

-

Toxicological properties

These variations highlight the importance of precise substitution patterns in determining the chemical and biological behavior of these compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume